Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-

Übersicht

Beschreibung

Cyclobutanecarboxylic acid is an organic compound with the formula C4H7CO2H . It is a colorless nonvolatile liquid . It is an intermediate in organic synthesis and can be used as a precursor to cyclobutylamine .

Synthesis Analysis

Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence .Molecular Structure Analysis

The molecular structure of Cyclobutanecarboxylic acid is represented by the SMILES stringC1CC(C1)C(=O)O . The InChI representation is InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) . Chemical Reactions Analysis

Cyclobutanecarboxylic acid is an intermediate in organic synthesis . For example, it is a precursor to cyclobutylamine .Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid has a molar mass of 100.117 g·mol −1 . It is a colorless liquid with a melting point of −7.5 °C and a boiling point of 191.5–193.5 °C .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Quaternary Carbon Containing Cyclobutanes

“Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” is used in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes . These chiral cyclobutanes with quaternary stereogenic centers are motifs frequently found in various natural products and bioactive compounds . They are also useful intermediates for chemical synthesis, as they could undergo ring-expansion or ring-cleavage reactions to deliver various cyclic and acyclic chiral molecules .

Synthesis of Cyclobutylidenecyclopropane

Ethyl cyclobutanecarboxylate, a derivative of “Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-”, can be used in the synthesis of cyclobutylidenecyclopropane . This is a three-step sequence that involves a methylene C(sp 3)–H bond reaction .

C-13 NMR Studies

Ethyl cyclobutanecarboxylate is used in C-13 NMR studies . This allows for the study of the structure and properties of the compound, providing valuable information for further research and applications .

Synthesis of 1,2-Cyclobutanecarboxylates

“Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” is used in the synthesis of 1,2-cyclobutanecarboxylates . These compounds are synthesized using [2+2] photocycloaddition and subsequent esterification . The structures of many 1,2-cyclobutanecarboxylates were successfully determined by single crystal X-ray diffraction .

Production of Plasticizers, Perfumes, and Flavor Chemicals

Esters of “Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” are important targets or intermediates in the synthesis of plasticizers, perfumes, flavor chemicals, cosmetics, fine chemicals, pharmaceuticals, and chiral auxiliaries .

Potential Phthalate Alternatives

Truxinates, a family of 1,2-cyclobutanecarboxylates found in many natural products, share structural similarities with o-phthalates and may serve as nontoxic phthalate alternatives . This makes “Cyclobutanecarboxylic acid, 3-ethyl-3-methyl-” a potential key ingredient in the production of safer, more environmentally friendly products .

Safety and Hazards

Cyclobutanecarboxylic acid is labeled as dangerous according to GHS labelling . The hazard statements include H302, H312, H314, H332 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P352, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P330, P362+P364, P363, P405, P501 .

Wirkmechanismus

Target of Action

Related compounds such as cyclobutanecarboxylic acid have been used in the synthesis of various organic compounds .

Mode of Action

It’s worth noting that related compounds, such as ethyl cyclobutanecarboxylate, have been used in the synthesis of cyclobutylidenecyclopropane .

Biochemical Pathways

Cyclobutanecarboxylic acid, a related compound, is known to be an intermediate in organic synthesis and can act as a precursor to cyclobutylamine .

Eigenschaften

IUPAC Name |

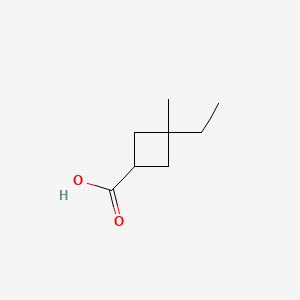

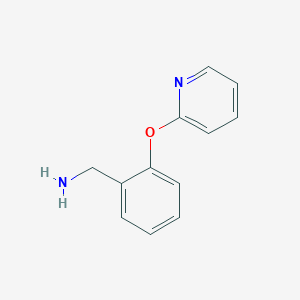

3-ethyl-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(2)4-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLPMCDIRWMEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216229 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |

CAS RN |

66016-23-7 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)

![Bicyclo[3.2.1]octan-6-one](/img/structure/B3055568.png)